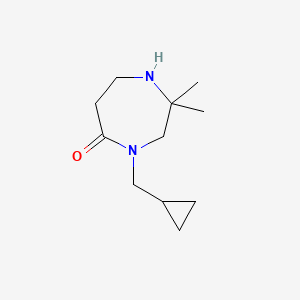![molecular formula C12H15F2NO B1531708 1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1602365-97-8](/img/structure/B1531708.png)
1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol
Overview
Description
1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol, or “DFPCB” for short, is a cyclic ether compound with a wide range of applications in the scientific and medical fields. It is a highly versatile compound that has been used in a variety of research studies, ranging from drug development to biochemistry and physiology. DFPCB has been extensively studied and has been found to have a number of interesting properties and potential uses. We will also discuss the potential future directions for research involving DFPCB.
Scientific Research Applications
Stereoselective Synthesis
A study by Griesbeck and Heckroth (2002) highlights the stereoselective synthesis of 2-aminocyclobutanols via photocyclization, demonstrating mechanistic implications for the Norrish/Yang reaction. This process involves chiral N-acylated alpha-amino p-methylbutyrophenone derivatives undergoing photolysis to yield N-acylated 2-aminocyclobutanols, showcasing the potential for creating stereochemically complex molecules with high diastereoselectivity, which is critical for developing pharmaceuticals and materials with specific optical properties Griesbeck & Heckroth, 2002.
Structural and Electronic Studies
Vanasundari et al. (2018) conducted spectroscopic and structural investigations on compounds structurally similar to the target molecule, providing insights into the stability, reactivity, and nonlinear optical properties of such compounds. These findings have implications for designing molecules with desired electronic properties for use in electronic devices and sensors Vanasundari et al., 2018.
Photopolymerization and Photo-Copolymerization
Research by Hasegawa et al. (1989) on the photoreactivity of diolefin compounds in the crystalline state, resulting in cyclobutane derivatives through [2+2] photocycloaddition, underscores the utility of such reactions in developing new polymeric materials with tailored properties. This area of research is essential for creating novel materials with specific mechanical, optical, or electronic properties Hasegawa et al., 1989.
properties
IUPAC Name |
1-[[(2,6-difluorophenyl)methylamino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-3-1-4-11(14)9(10)7-15-8-12(16)5-2-6-12/h1,3-4,15-16H,2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETXRXCDVBBTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=C(C=CC=C2F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



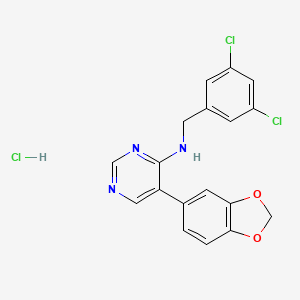
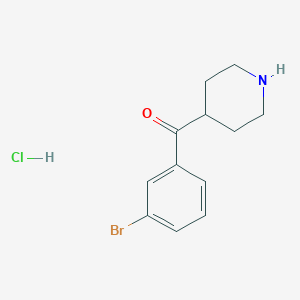
![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)
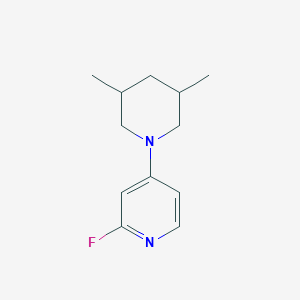
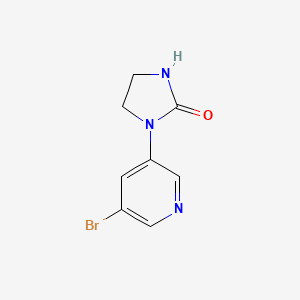
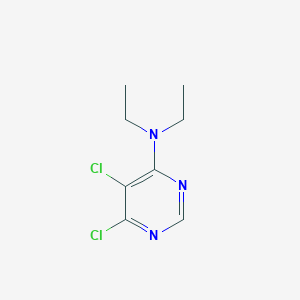
![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)
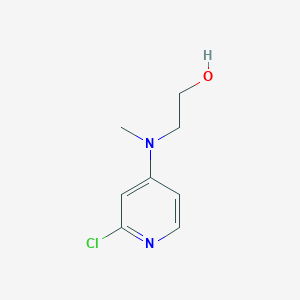
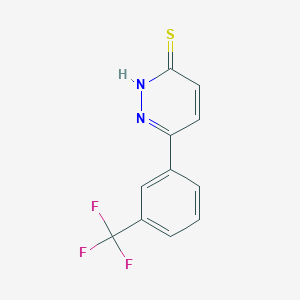
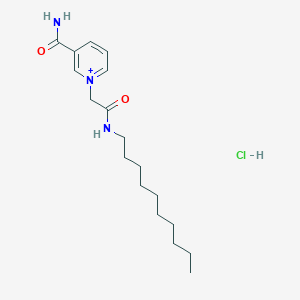

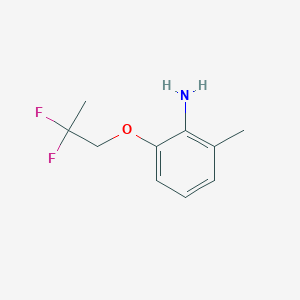
![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)
